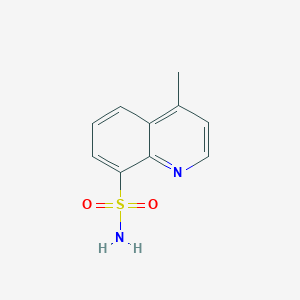

4-Methylquinoline-8-sulfonamide

Description

Contextualizing the Quinoline (B57606) and Sulfonamide Scaffolds in Modern Chemical Research

The quinoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent feature in a multitude of biologically active compounds. nih.govjddtonline.info Its structural versatility and ability to interact with a wide range of biological targets have cemented its status as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.comresearchgate.net Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal properties. nih.govjddtonline.infonih.govorientjchem.org The significance of this scaffold is underscored by the number of clinically approved drugs containing the quinoline core, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin (B1669076). researchgate.net The continuous exploration of quinoline chemistry is driven by the desire to synthesize novel derivatives with enhanced efficacy and target selectivity. nih.govresearchgate.net

Similarly, the sulfonamide functional group (-SO2NHR) is a cornerstone of modern pharmaceutical science. researchgate.netnih.govresearchgate.net Since the discovery of the antibacterial properties of prontosil, the first sulfonamide drug, this class of compounds has been extensively developed and utilized for a wide array of therapeutic applications. ijpsonline.com Beyond their well-established role as antimicrobial agents that inhibit bacterial folic acid synthesis, sulfonamides exhibit a remarkable diversity of biological activities. nih.govdrugbank.com These include acting as diuretics, anti-inflammatory agents, anticonvulsants, and inhibitors of enzymes like carbonic anhydrase. ijpsonline.comresearchgate.netnih.gov The synthetic accessibility and the modular nature of the sulfonamide group allow for the creation of large libraries of compounds with diverse physicochemical properties, making it a highly attractive scaffold for drug discovery programs. benthamdirect.com

Table 1: Prominent Examples of Quinoline and Sulfonamide Based Drugs

| Drug Name | Scaffold | Therapeutic Class |

| Chloroquine | Quinoline | Antimalarial |

| Ciprofloxacin | Quinoline | Antibacterial |

| Bedaquiline | Quinoline | Anti-tuberculosis |

| Sulfamethoxazole | Sulfonamide | Antibacterial |

| Celecoxib | Sulfonamide | Anti-inflammatory |

| Acetazolamide | Sulfonamide | Diuretic (Carbonic Anhydrase Inhibitor) |

Rationale for Advanced Academic Inquiry into 4-Methylquinoline-8-sulfonamide and its Analogues

The conjugation of the quinoline and sulfonamide scaffolds into a single hybrid molecule, such as this compound, is a rational drug design strategy aimed at harnessing the synergistic or additive effects of both pharmacophores. nih.govnih.gov This approach can lead to compounds with novel or enhanced biological activities, improved pharmacokinetic profiles, and potentially new mechanisms of action. nih.gov

The specific placement of the sulfonamide group at the 8-position of the quinoline ring is of particular interest. Research into quinoline-8-sulfonamide (B86410) derivatives has revealed their potential as modulators of various biological targets. For instance, certain quinoline-8-sulfonamide derivatives have been investigated as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. nih.govmdpi.comnih.govresearchgate.net The upregulation of PKM2 in many cancer types makes it an attractive target for therapeutic intervention, and the development of selective inhibitors is an active area of research. nih.govmdpi.comnih.govresearchgate.net

Furthermore, the introduction of a methyl group at the 4-position of the quinoline ring in this compound can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for its biological target. The synthesis of a variety of analogues, by modifying substituents on either the quinoline ring or the sulfonamide nitrogen, allows for a systematic exploration of the structure-activity relationship (SAR). nih.govresearchgate.netnih.gov This systematic approach is crucial for optimizing the potency and selectivity of these hybrid compounds. For example, studies on related quinoline-based sulfonamides have demonstrated that even small structural modifications can significantly impact their inhibitory activity against enzymes like carbonic anhydrase isoforms. mdpi.comresearchgate.net

The academic inquiry into this compound and its analogues is therefore driven by several key factors:

The potential for creating novel therapeutic agents by combining two well-established pharmacophores. nih.govnih.gov

The promising biological activities observed in related quinoline-sulfonamide hybrids, particularly in the context of cancer and infectious diseases. nih.govresearchgate.netresearchgate.net

The opportunity to investigate the structure-activity relationships of this class of compounds to guide the design of more potent and selective molecules. nih.govmdpi.com

The exploration of new synthetic methodologies for the efficient construction of these hybrid scaffolds. nih.govresearchgate.netekb.eg

Table 2: Investigated Biological Activities of Quinoline-Sulfonamide Hybrids

| Biological Activity | Specific Target/Model | Reference |

| Anticancer | Pyruvate Kinase M2 (PKM2) Inhibition | nih.govmdpi.comnih.govresearchgate.net |

| Anticancer | Carbonic Anhydrase IX Inhibition | mdpi.comresearchgate.net |

| Anticancer | Breast Cancer Cell Lines | nih.gov |

| Antibacterial | Various Bacterial Strains | nih.govscilit.com |

| Antifungal | Candida albicans | nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylquinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-5-6-12-10-8(7)3-2-4-9(10)15(11,13)14/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFJGWOBSVYACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300405 | |

| Record name | 8-Quinolinesulfonamide, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315366-10-9 | |

| Record name | 8-Quinolinesulfonamide, 4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315366-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinesulfonamide, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylquinoline-8-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methylquinoline 8 Sulfonamide

Established and Emerging Synthetic Routes for Quinoline-8-sulfonamide (B86410) and Related Derivatives

The synthesis of quinoline-8-sulfonamides, including 4-Methylquinoline-8-sulfonamide, involves two primary strategic approaches: the formation of the sulfonamide functional group on a pre-existing quinoline (B57606) core and the construction of the quinoline ring system from simpler precursors already bearing a sulfonamide or a precursor group. These strategies are realized through a variety of classical and modern synthetic methodologies.

Classical and Conventional Synthetic Approaches

Traditional methods for synthesizing quinoline-8-sulfonamide derivatives have long been established in organic chemistry. These approaches often involve robust, well-understood reactions that form the bedrock of heterocyclic synthesis.

The most direct and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.com In the context of quinoline-8-sulfonamides, this can be achieved in two ways:

Reaction of Quinoline-8-sulfonyl chloride with an amine: This is the most common route. The synthesis begins with the chlorosulfonation of a quinoline derivative. For instance, quinoline can be treated with chlorosulfonic acid to yield quinoline-8-sulfonyl chloride. researchgate.net This intermediate is then reacted with an appropriate amine to form the desired sulfonamide. For the synthesis of N-substituted quinoline-8-sulfonamides, a solution of the amine and a base like triethylamine (B128534) in a solvent such as chloroform is cooled, and the quinoline-8-sulfonyl chloride is added portion-wise. nih.gov This method is versatile, allowing for the introduction of various substituents on the sulfonamide nitrogen.

Reaction of 8-Aminoquinoline (B160924) with a sulfonyl chloride: Alternatively, 8-aminoquinoline or its derivatives can be acylated with various sulfonyl chlorides. nih.gov This approach is useful when the desired sulfonyl chloride is more readily available than the corresponding amine. The reaction is typically carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. cbijournal.com

A general scheme for this reaction is the treatment of a sulfonyl chloride with an amine, often in the presence of a base to scavenge the HCl produced. mdpi.com

Table 1: Examples of Sulfonamide Formation Reactions

| Quinoline Precursor | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| 8-Hydroxyquinoline (B1678124) | 1. Chlorosulfonic Acid 2. Amine | 8-Hydroxyquinoline-5-sulfonamide | Step 1: 0°C to RT; Step 2: Anhydrous acetonitrile (B52724), RT nih.gov |

| Quinoline-8-sulfonyl chloride | Propargylamine/Triethylamine | N-propargyl-quinoline-8-sulfonamide | Chloroform, 5°C to RT nih.gov |

| 8-Aminoquinoline | 4-R-benzenesulfonyl chloride | N-(quinolin-8-yl)-4-R-benzenesulfonamide | Acylation followed by complexation nih.gov |

Gould–Jacobs Reaction: This method is used for preparing 4-hydroxyquinoline (B1666331) derivatives from anilines and diethyl ethoxymethylenemalonate. iipseries.org The reaction proceeds through condensation, cyclization at high temperatures, and subsequent saponification and decarboxylation to yield the 4-hydroxyquinoline. wikiwand.commdpi.com The regioselectivity can be influenced by steric and electronic factors of substituents on the aniline (B41778) starting material. mdpi.com

Friedländer Synthesis: This is a versatile reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde). wikipedia.orgresearchgate.net The reaction is a condensation followed by a cyclodehydration, which can be catalyzed by acids or bases. jk-sci.comorganicreactions.org It is a direct and efficient route to poly-substituted quinolines. organic-chemistry.org

Skraup Synthesis: The Skraup synthesis is a classic, albeit often aggressive, method for producing quinolines. wikipedia.org It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comorganicreactions.org The glycerol is first dehydrated to acrolein, which then reacts with the aniline. iipseries.orgquimicaorganica.org

Doebner–von Miller Reaction: Considered a modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines, typically under acidic conditions. wikipedia.orgnih.gov This method allows for the synthesis of a wider range of substituted quinolines compared to the Skraup reaction. rsc.orgukzn.ac.za

Combes Synthesis: The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an arylamine with a β-diketone. drugfuture.comwikipedia.org The reaction forms an enamine intermediate, which then undergoes cyclization. slideshare.netnih.gov

Conrad–Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at higher temperatures, ~250 °C) or 2-hydroxyquinolines (the Knorr quinoline synthesis variant, at lower temperatures). synarchive.comquimicaorganica.org High-boiling inert solvents like mineral oil can significantly improve yields. wikipedia.orgnih.gov

Table 2: Overview of Classical Quinoline Ring Formation Reactions

| Reaction Name | Reactants | Key Intermediate/Step | Primary Product Type |

|---|---|---|---|

| Gould-Jacobs | Aniline + Malonic acid ester derivative | Thermal cyclization | 4-Hydroxyquinolines wikiwand.com |

| Friedländer | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Acid/base-catalyzed cyclocondensation | Poly-substituted quinolines wikipedia.org |

| Skraup | Aniline + Glycerol + H₂SO₄ + Oxidizing agent | Dehydration of glycerol to acrolein | Unsubstituted/Substituted quinolines wikipedia.org |

| Doebner–von Miller | Aniline + α,β-Unsaturated carbonyl | Acid-catalyzed condensation | 2- and/or 4-Substituted quinolines wikipedia.org |

| Combes | Aniline + β-Diketone | Acid-catalyzed ring closure of Schiff base | 2,4-Disubstituted quinolines wikipedia.org |

| Conrad-Limpach | Aniline + β-Ketoester | Thermal cyclization | 4-Hydroxyquinolines wikipedia.org |

Modern and Environmentally Benign Synthetic Protocols

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. These modern protocols often lead to higher yields, shorter reaction times, and reduced waste.

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. Many classical quinoline syntheses have been adapted to use microwave heating, which can dramatically reduce reaction times and improve yields. For example, the Gould-Jacobs reaction, which traditionally requires high temperatures for several hours, can be performed in minutes with improved yields under microwave irradiation. ablelab.eu Similarly, the Friedländer synthesis can be carried out efficiently under solvent-free conditions using microwave heating, making the process more environmentally friendly. jk-sci.com The Skraup reaction has also been adapted to use ionic liquids as the medium under microwave conditions. iipseries.org

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been successfully applied to the synthesis of quinoline-sulfonamide derivatives. rsc.org A study on the synthesis of hybrid quinoline-sulfonamide complexes demonstrated that using ultrasound irradiation for both the N-acylation and subsequent metal complexation steps offers significant advantages over conventional methods. nih.gov These benefits include drastically reduced reaction times (decreasing from hours to minutes), higher product yields, and a reduction in the amount of solvent required, classifying these methods as more eco-friendly. nih.gov The use of ultrasound has also been reported for the one-pot, three-component synthesis of 2-substituted quinolines in water, an environmentally benign solvent. researchgate.net

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Quinoline-Sulfonamide Derivatives nih.gov

| Reaction Step | Method | Reaction Time | Yield | Key Advantage |

|---|---|---|---|---|

| N-Acylation of 8-aminoquinoline | Conventional (CV) | Hours | Lower | Standard procedure |

| Ultrasound (US) | Minutes | Higher | Dramatic time reduction, energy saving | |

| Metal Complexation | Conventional (CV) | ~24 hours | Lower | Standard procedure |

| Ultrasound (US) | ~10 minutes | Higher | ~150-fold reduction in time, eco-friendly |

Specific Reaction Mechanisms and Regioselectivity Considerations

Understanding the mechanisms and regioselectivity of reactions is crucial for the targeted synthesis and functionalization of this compound and its derivatives.

A novel and powerful strategy for synthesizing sulfonamides involves the formal insertion of sulfur dioxide (SO₂) into chemical bonds. This approach is highly atom-economical and utilizes readily available SO₂ or stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). thieme-connect.comchemrxiv.orgbioengineer.orgethernet.edu.et

A recently developed method enables the net insertion of SO₂ into the C–N bond of primary amines to directly form primary sulfonamides without pre-activation of the amine. chemrxiv.orgnih.gov The key to this transformation is an anomeric amide reagent that serves a dual function: it cleaves the C–N bond and delivers a nitrogen atom to the final sulfonamide product after SO₂ incorporation. chemrxiv.orgnih.govchemrxiv.org

The proposed mechanism proceeds through a radical chain pathway. bioengineer.orgnih.gov

An isodiazene intermediate is formed from the primary amine and the anomeric amide.

This generates an alkyl radical, which is subsequently trapped by SO₂ to form a sulfonyl radical.

The sulfonyl radical then participates in a hydrogen atom transfer (HAT) to yield a sulfinic acid intermediate.

Finally, the sulfinic acid reacts with the anomeric amide to forge the crucial S–N bond, yielding the sulfonamide. chemrxiv.org

This strategy is notable for its broad functional group tolerance and its applicability in late-stage functionalization, allowing for the direct conversion of amine-containing complex molecules into sulfonamides. chemrxiv.orgbioengineer.org

The direct coupling of thiosulfonates with amines presents a straightforward method for the synthesis of sulfonamides. Thiosulfonates are stable and non-toxic alternatives to sulfonyl chlorides. thieme-connect.com This method is particularly useful for creating a diverse range of sulfonamides efficiently. thieme-connect.comorganic-chemistry.org

The reaction can be promoted under various conditions. One reported method involves the coupling of thiosulfonates with amines in the presence of Cs₂CO₃ and N-bromosuccinimide (NBS). thieme-connect.com Alternatively, the reaction can be achieved using copper catalysis. thieme-connect.comorganic-chemistry.org These methods are valued for their high yields and good functional group compatibility, making them suitable for the synthesis of complex sulfonamide structures. thieme-connect.com

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier "click chemistry" reaction that allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. acs.orgpharmaxchange.infowikipedia.org This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions, with high tolerance for a wide variety of functional groups. pharmaxchange.info

For a molecule like this compound, the CuAAC reaction provides a powerful method for chemical modification or conjugation. By introducing either an azide (B81097) or a terminal alkyne functionality onto the quinoline ring or the sulfonamide nitrogen, the molecule can be readily linked to other molecules (e.g., biomolecules, polymers, or fluorescent tags) bearing the complementary functional group. acs.orgjenabioscience.com

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. wikipedia.org This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring to form the triazole product upon protonation, regenerating the copper(I) catalyst. acs.org The use of a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is crucial for the reaction's success. wikipedia.orgjenabioscience.com The solvent can play a critical role in the regioselectivity, as demonstrated in the synthesis of triazolyl-substituted quinolines where different solvents led to either mono- or bis-triazolyl products. nih.gov

Table 1: Key Features of the CuAAC Reaction

| Feature | Description | Reference |

|---|---|---|

| Reactants | Terminal alkyne and an organic azide. | wikipedia.org |

| Catalyst | Copper(I), often generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). | wikipedia.orgjenabioscience.com |

| Regioselectivity | Exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. | pharmaxchange.info |

| Reaction Conditions | Typically mild, often performed in aqueous solvent mixtures at room temperature. | pharmaxchange.info |

| Functional Group Tolerance | Extremely high, making it ideal for complex molecule synthesis and bioconjugation. | acs.orgjenabioscience.com |

The Mannich reaction is a three-component condensation that forms a C-C bond by reacting an active hydrogen compound with an aldehyde (typically formaldehyde) and a primary or secondary amine. nih.govnih.govoarjbp.com In the modified Mannich reaction, electron-rich aromatic compounds like phenols or their nitrogen-containing analogues, such as 8-hydroxyquinolines, serve as the active hydrogen component. nih.govmdpi.comresearchgate.net

This reaction is a valuable tool for introducing aminomethyl groups onto the quinoline ring system. nih.gov For an 8-substituted quinoline like this compound, the directing effects of the substituents would govern the regioselectivity of the aminomethylation. In the case of 8-hydroxyquinoline, aminomethylation typically occurs at the C7 position, which is ortho to the hydroxyl group. mdpi.comnih.gov The reaction proceeds under mild conditions and provides a direct route to derivatives with potential biological significance. nih.gov The mechanism involves the initial formation of an Eschenmoser-like salt (iminium ion) from the amine and formaldehyde, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the activated quinoline ring. nih.govoarjbp.com

Directing the functionalization of C–H bonds at positions remote from existing functional groups is a significant challenge in organic synthesis. nih.gov For 8-substituted quinolines, methodologies have been developed for the highly regioselective halogenation at the C5 position. nih.govrsc.org

An operationally simple and metal-free protocol has been established for this transformation. nih.govrsc.orgresearchgate.net This method uses inexpensive and atom-economical trihaloisocyanuric acids (TCICA for chlorination, TBCA for bromination, and TICA for iodination) as the halogen source. nih.govrsc.org The reaction proceeds at room temperature, is open to the air, and demonstrates exceptionally high generality and complete C5 regioselectivity for a wide range of 8-substituted quinolines, including those with amide, urea, and alkoxy groups. nih.govrsc.orgresearchgate.net This provides a highly economical and environmentally friendly route to C5-halogenated quinolines, which are valuable intermediates for further functionalization. nih.gov The utility of this method has been showcased in the synthesis of compounds with potential biological and pharmaceutical interest. rsc.orgresearchgate.net

Table 2: Metal-Free C5-Halogenation of 8-Substituted Quinolines

| Halogenation | Reagent | Key Features | Reference |

|---|---|---|---|

| Chlorination | Trichloroisocyanuric acid (TCICA) | Metal-free; High C5-regioselectivity; Room temperature; Works under air; Broad substrate scope. | nih.govrsc.org |

| Bromination | Tribromoisocyanuric acid (TBCA) | ||

| Iodination | Triiodoisocyanuric acid (TICA) |

Structural Elucidation and Advanced Analytical Characterization in Research

The definitive identification and confirmation of the molecular structure of this compound, along with the assessment of its purity, rely on a combination of advanced spectroscopic and chromatographic techniques. These methods provide unambiguous evidence of the compound's atomic connectivity, functional groups, and electronic properties.

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are fundamental tools for probing the molecular architecture of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature a set of multiplets for the five protons on the quinoline ring system. Protons on the pyridine ring (at positions 2 and 3) and the benzene (B151609) ring (at positions 5, 6, and 7) will have characteristic chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with adjacent protons. The methyl group at position 4 would appear as a sharp singlet in the upfield region (around 2.5-2.7 ppm) chemicalbook.com. The two protons of the unsubstituted sulfonamide (-SO₂NH₂) group are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. In a related compound, N-(quinolin-8-yl)-4-chlorobenzenesulfonamide, the sulfonamide proton appears as a singlet at a chemical shift of 10.20 ppm nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum would display ten signals for the quinoline ring carbons, with those bonded to the nitrogen and the sulfonamide group being significantly deshielded and appearing at higher chemical shifts (downfield). For instance, in similar quinoline-sulfonamide complexes, the carbon attached to the sulfonamide group (C8) appears at approximately 141 ppm nih.gov. The carbon of the methyl group would be observed as a single peak in the upfield region of the spectrum (typically around 18-25 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous quinoline and sulfonamide structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline Aromatic Protons | 7.5 - 9.0 (multiplets) | 120 - 152 |

| -CH₃ Protons | ~2.7 (singlet) | ~18 - 25 |

| -SO₂NH₂ Protons | Variable, broad singlet | N/A |

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. The sulfonamide group is particularly prominent, exhibiting two strong and distinct stretching bands for the S=O bonds: an asymmetric stretch typically found in the 1330-1370 cm⁻¹ region and a symmetric stretch in the 1140-1180 cm⁻¹ range ripublication.comresearchgate.net. The N-H stretching vibrations of the primary sulfonamide group are expected to appear as two bands in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations from the quinoline ring are observed above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations occur in the 1450-1650 cm⁻¹ region. The S-N stretching vibration typically appears around 900-950 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic quinoline ring system, with its delocalized π-electrons, is expected to produce strong Raman scattering signals, particularly for the ring stretching modes. The symmetric S=O stretch of the sulfonamide group is also typically Raman active.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | > 3000 |

| C=C, C=N (Aromatic Ring) | Stretching | 1450 - 1650 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1330 - 1370 |

| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 |

| S-N (Sulfonamide) | Stretching | 900 - 950 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. The quinoline ring system in this compound acts as a chromophore, which is responsible for its characteristic UV absorption profile.

The spectrum is expected to show multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic system. Quinoline itself displays several absorption bands in the UV region acs.org. Studies on various quinoline derivatives show characteristic absorption bands typically between 250 nm and 350 nm researchgate.netresearchgate.net. For a series of novel quinoline-sulfonamide derivatives, absorption bands were observed in the range of 337 nm to 342 nm, which were attributed to n→π* transitions nih.gov. The precise wavelengths (λ_max) and intensities (molar absorptivity, ε) of these transitions for this compound would be influenced by the substitution pattern, specifically the electron-donating methyl group and the electron-withdrawing sulfonamide group.

Chromatographic and Mass Spectrometric Analyses for Purity and Identity

While spectroscopy provides structural detail, the combination of chromatography and mass spectrometry is essential for assessing the purity of a sample and confirming its molecular weight and formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the identification and quantification of sulfonamides and related compounds in various samples nih.govmdpi.com.

In a typical LC-MS analysis of this compound, the compound would first be separated from any impurities on a reversed-phase column (such as a C18 column). The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, usually with a small amount of an acid modifier like formic acid to improve peak shape and ionization efficiency nih.gov.

After separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in positive ion mode. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₁₀H₁₀N₂O₂S), the expected protonated molecule [M+H]⁺ would have a calculated m/z of approximately 223.05 uni.lu. High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, allowing for the confirmation of the elemental composition. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of daughter ions.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts in Mass Spectrometry Data predicted by computational methods. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 223.05358 |

| [M+Na]⁺ | 245.03552 |

| [M+NH₄]⁺ | 240.08012 |

| [M+K]⁺ | 261.00946 |

| [M-H]⁻ | 221.03902 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and quantification of this compound and its derivatives. The method's robustness allows for the analysis of complex mixtures, making it suitable for monitoring reaction progress and assessing the purity of the final compound.

A typical HPLC analysis for quinoline-sulfonamide derivatives would employ a reverse-phase column, such as a C18 or C8 column. wu.ac.th For instance, a Zorbax Eclipse XDB C18 column (4.6 mm x 150 mm, 5 µm) has been found to provide symmetrical and well-resolved peaks for various sulfonamides. mdpi.com The separation is achieved using a gradient mobile phase system, which often consists of a mixture of an aqueous component (like water with an acid modifier such as acetic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile or methanol). nih.govnih.gov

Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Visible detector. wu.ac.th The chromophoric quinoline ring in this compound allows for strong UV absorbance, typically in the range of 270-290 nm, enabling sensitive detection. nih.gov The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis. The method's validation would include assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability for routine analysis. nih.gov

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is an indispensable tool for the structural elucidation and confirmation of the molecular formula of this compound. This technique provides the exact mass of the molecular ion, which can be used to determine the elemental composition with high accuracy. nih.gov

For this compound (C10H10N2O2S), the predicted monoisotopic mass is 222.0463 Da. uni.lu In an HREI-MS experiment, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M+•). The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would confirm the elemental formula.

In addition to the molecular ion, HREI-MS provides a characteristic fragmentation pattern that serves as a fingerprint for the compound's structure. nih.gov The fragmentation of quinoline-sulfonamides typically involves the cleavage of the sulfonamide group. Common fragmentation pathways include the loss of SO2 (64 Da) or the entire sulfonamide group (•SO2NH2). The quinoline moiety itself can also undergo fragmentation, leading to characteristic ions that help in confirming the structure of the heterocyclic ring system. The analysis of these fragmentation patterns, aided by the high-resolution mass measurements of the fragment ions, allows for the unambiguous identification of this compound. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional solid-state structure of this compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, as well as the determination of the crystal packing and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided search results, the crystal structure of the closely related quinoline-8-sulfonamide has been reported and provides valuable insights. researchgate.net For quinoline-8-sulfonamide, the compound crystallizes in the monoclinic space group P21/n. researchgate.net The molecular structure reveals an intramolecular hydrogen bond between one of the hydrogen atoms of the sulfamoyl group and the nitrogen atom of the quinoline ring. researchgate.net

In the crystal lattice, molecules of quinoline-8-sulfonamide form dimers through intermolecular N-H···O hydrogen bonds between the sulfonamide groups of adjacent molecules. researchgate.net Furthermore, π-π stacking interactions are observed between the benzene rings of neighboring dimers, leading to the formation of a one-dimensional polymeric structure. researchgate.net It is highly probable that this compound would exhibit similar structural features, with the methyl group at the 4-position of the quinoline ring influencing the crystal packing.

Table 1: Crystallographic Data for the Related Compound Quinoline-8-sulfonamide researchgate.net

| Parameter | Value |

| Empirical Formula | C9H8N2O2S |

| Formula Weight | 208.23 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.9431 (3) |

| b (Å) | 10.4542 (2) |

| c (Å) | 10.4648 (2) |

| β (°) | 109.313 (2) |

| Volume (ų) | 923.33 (4) |

| Z | 4 |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to verify the elemental composition of a synthesized compound like this compound. This method determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental values are then compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its purity and identity.

For this compound, with the molecular formula C10H10N2O2S, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 222.26 g/mol

Carbon (C): (10 * 12.011 / 222.26) * 100% = 54.04%

Hydrogen (H): (10 * 1.008 / 222.26) * 100% = 4.54%

Nitrogen (N): (2 * 14.007 / 222.26) * 100% = 12.60%

In practice, a small, precisely weighed sample of the purified compound is combusted in a stream of oxygen. The resulting combustion products (CO2, H2O, and N2) are separated and quantified by a detector. The obtained experimental percentages for C, H, and N are then compared to the theoretical values. A close agreement between the experimental and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. For a related compound, N-(quinoline-8-yl)-4-chloro-benzenesulfonamide, the calculated elemental analysis for C15H11ClN2O2S was C, 56.52%; H, 3.48%; N, 8.79%. nih.gov

Chemical Reactivity and Derivatization Studies of this compound

Coordination Chemistry and Metal Complex Formation

The quinoline-sulfonamide scaffold, as present in this compound, is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nih.govresearchgate.net The presence of both the quinoline nitrogen atom and the sulfonamide group provides multiple potential coordination sites, allowing for the formation of chelate rings with metal centers.

The synthesis of metal complexes typically involves the direct reaction of the sulfonamide ligand with a metal salt, such as metal acetates or chlorides, in a suitable solvent like methanol. nih.gov The resulting complexes can be isolated as crystalline solids. The coordination of the metal ion to the ligand can be confirmed by various spectroscopic techniques, including FTIR and NMR spectroscopy. In the FTIR spectra, shifts in the vibrational frequencies of the sulfonamide and quinoline groups upon complexation provide evidence of coordination. For example, a shift in the stretching frequency of the S=O bonds and the C=N bond of the quinoline ring is indicative of metal binding.

The geometry of the resulting metal complexes can vary depending on the metal ion and the stoichiometry of the reaction. For instance, with divalent metal ions like Zn(II), Cu(II), Co(II), and Cd(II), tetrahedral or octahedral coordination geometries are commonly observed. nih.govresearchgate.net

Ligand Design and Chelating Properties of Quinoline-Sulfonamide Moieties

The quinoline-sulfonamide moiety is an effective chelating agent due to the presence of two key donor atoms: the nitrogen atom of the quinoline ring and a nitrogen or oxygen atom from the sulfonamide group. researchgate.netnih.gov This arrangement allows for the formation of a stable five- or six-membered chelate ring upon coordination to a metal ion. The 8-position of the sulfonamide group on the quinoline ring is particularly well-suited for chelation with the quinoline nitrogen.

The chelating properties of quinoline-sulfonamides make them valuable ligands in the design of metal complexes with specific properties. The electronic and steric properties of the quinoline-sulfonamide ligand can be fine-tuned by introducing substituents on either the quinoline ring or the sulfonamide group. In the case of this compound, the methyl group at the 4-position can influence the ligand's steric bulk and electronic properties, which in turn can affect the stability and structure of the resulting metal complexes.

The coordination of the sulfonamide group can occur through either the nitrogen atom or one of the oxygen atoms. The specific coordination mode can be influenced by factors such as the nature of the metal ion and the reaction conditions. The ability of the quinoline-sulfonamide scaffold to act as a bidentate ligand is a key feature in its application in coordination chemistry. nih.gov

Synthesis and Characterization of Transition Metal Complexes

The molecular framework of this compound features strategically positioned nitrogen and oxygen atoms, making it an effective chelating agent for various transition metal ions. The synthesis of its metal complexes typically involves the reaction of the sulfonamide ligand with a corresponding metal salt (e.g., chlorides or acetates) in a suitable solvent, often an alcohol like methanol or ethanol (B145695). The mixture is generally heated under reflux to ensure the completion of the reaction. The resulting metal complexes are often colored precipitates that can be isolated by filtration.

The coordination of this compound to a metal center typically occurs in a bidentate fashion. The quinoline nitrogen atom and one of the atoms of the sulfonamide group (either the nitrogen or one of the oxygen atoms, depending on the reaction conditions and the metal ion) act as the two donor sites. This chelation forms a stable five- or six-membered ring structure with the metal ion.

Characterization of these transition metal complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure, bonding, and geometry.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Key vibrational bands associated with the sulfonamide and quinoline groups are monitored for shifts upon complexation. For instance, the S=O stretching frequencies (νasym(SO₂) and νsym(SO₂)) and the S-N stretching frequency (ν(S-N)) in the free ligand are expected to shift to lower wavenumbers in the complex. This shift indicates a change in the electron density around the sulfonamide group due to coordination with the metal. Furthermore, the appearance of new, low-frequency bands can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. In the case of complexes with d-block metals like Co(II), Ni(II), and Cu(II), the absorption bands in the visible region correspond to d-d electronic transitions. The position and number of these bands can help in assigning the coordination geometry (e.g., tetrahedral, square planar, or octahedral) of the metal center. Ligand-to-metal charge transfer (LMCT) bands are also commonly observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II) or Cd(II)). Upon complexation, the chemical shifts of the protons and carbons near the coordination sites are expected to change. Deshielding (a downfield shift) of the quinoline ring protons, particularly those adjacent to the nitrogen atom, is a strong indicator of coordination. nih.gov

Molar Conductance and Magnetic Susceptibility: Molar conductance measurements in solvents like DMF or DMSO help determine whether the complexes are electrolytic or non-electrolytic in nature. sciencepublishinggroup.com Magnetic susceptibility measurements at room temperature are used to determine the magnetic moment of paramagnetic complexes, which provides further evidence for the geometry and the oxidation state of the central metal ion.

The data below illustrates the typical characterization findings for transition metal complexes of quinoline-sulfonamide type ligands.

| Complex | Proposed Geometry | Molar Conductance (Ω-1cm2mol-1) | Key IR Bands (cm-1) | Electronic Spectra λmax (nm) |

|---|---|---|---|---|

| [Cu(L)2] | Distorted Octahedral | 10-20 | ν(S-N): ~950, ν(M-N): ~450 | d-d transitions, LMCT |

| [Ni(L)2] | Octahedral | 12-25 | ν(S-N): ~955, ν(M-N): ~460 | d-d transitions, LMCT |

| [Co(L)2] | Tetrahedral | 8-18 | ν(S-N): ~948, ν(M-N): ~445 | d-d transitions, LMCT |

| [Zn(L)2] | Tetrahedral | 9-22 | ν(S-N): ~952, ν(M-N): ~455 | LMCT only |

Note: 'L' represents the deprotonated this compound ligand. Data is representative of quinoline-sulfonamide type complexes.

Functional Group Interconversions and Modifications on the Quinoline Ring and Sulfonamide Moiety

The this compound scaffold allows for a variety of chemical transformations to produce new derivatives with potentially altered properties. These modifications can be targeted at either the quinoline ring system or the sulfonamide functional group.

Modifications on the Quinoline Ring:

The reactivity of the quinoline ring is analogous to other substituted quinolines. Positions that are not occupied by the methyl or sulfonamide groups are susceptible to electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents. For instance, functional groups like halogens can be introduced and subsequently used as handles for further transformations. A common strategy involves the conversion of a related quinolinone to a chloroquinoline derivative, which is then highly reactive towards nucleophiles.

Nucleophilic Substitution via Chloro Derivatives: Although this compound itself is not a quinolinone, analogous reactivity can be envisioned. If a chloro group were introduced at a suitable position on the quinoline ring (e.g., position 2 or 4), it would serve as an excellent leaving group for nucleophilic aromatic substitution reactions. This would allow for the introduction of various functional groups:

Amination: Reaction with ammonia (B1221849) or primary/secondary amines to yield amino-quinoline derivatives.

Azidation: Reaction with sodium azide to produce an azido-quinoline. mdpi.com This azide can be further reduced to an amine or used in cycloaddition reactions. mdpi.com

Hydrazination: Treatment with hydrazine hydrate can introduce a hydrazino group, which is a versatile synthon for constructing heterocyclic rings. mdpi.com

Modifications on the Sulfonamide Moiety:

The sulfonamide group (-SO₂NH₂) is also amenable to chemical modification.

N-Functionalization: The nitrogen atom of the sulfonamide is nucleophilic and can react with various electrophiles. For example, N-alkylation or N-arylation can be achieved under appropriate basic conditions.

Reductive N-S Cleavage: Advanced methodologies allow for the chemoselective reductive cleavage of the N-S bond in secondary sulfonamides. chemrxiv.org This process generates an intermediate sulfinate and an imine (or amine after hydrolysis). chemrxiv.org The sulfinate can then be trapped with various electrophiles to form new sulfur(VI) functional groups, such as sulfones. This approach enables the conversion of the sulfonamide group into a more versatile synthetic handle for late-stage functionalization. chemrxiv.org

Condensation Reactions: The sulfonamide nitrogen can participate in condensation reactions. For example, reaction with an aldehyde or ketone can lead to the formation of a Schiff base, creating a new C=N bond and extending the molecular structure.

The table below summarizes potential functional group interconversions for the this compound scaffold.

| Starting Moiety | Reagent(s) | Product Moiety | Type of Transformation |

|---|---|---|---|

| Quinoline C-H | 1. Oxidizing Agent; 2. POCl3 | Quinoline C-Cl | Ring Functionalization |

| Quinoline C-Cl | NaN3 | Quinoline C-N3 | Nucleophilic Substitution |

| Quinoline C-Cl | Hydrazine (N2H4) | Quinoline C-NHNH2 | Nucleophilic Substitution |

| Sulfonamide N-H | R-X, Base | Sulfonamide N-R | N-Alkylation |

| Sulfonamide N-H | R-CHO | Sulfonamide N=CHR | Condensation (Schiff Base) |

Computational Chemistry and Molecular Modeling of 4 Methylquinoline 8 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the structural, electronic, and energetic characteristics of molecular systems. nih.gov For quinoline-sulfonamide derivatives, these calculations help in understanding their photophysical properties and predicting their behavior in chemical reactions. nih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, asserting that the properties of a molecule can be determined from its electron density function. nih.gov This method is widely used for the geometric optimization and electronic structure analysis of quinoline (B57606) derivatives. nih.govresearchgate.net For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) or similar basis set are commonly employed to optimize the molecular geometry and compute various molecular properties. researchgate.netrsc.org

In studies of quinoline-sulfonamide derivatives, DFT is used to analyze electronic structures and reactivity patterns. nih.gov The optimization process often involves functionals like B3LYP, which is recognized for its precision and computational efficiency. nih.gov Time-dependent DFT (TD-DFT) is an extension used to calculate electronic absorption spectra, providing a theoretical comparison for experimental UV-Vis data. nih.govmdpi.com The consistency between calculated and experimental spectra validates the computational approach and enhances the understanding of the molecule's electronic transitions. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity and electronic properties. irjweb.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (E_gap), is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comresearchgate.net

A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to undergo electronic transitions. researchgate.net Conversely, a large energy gap implies high kinetic stability and lower chemical reactivity. irjweb.comnih.gov For quinoline-sulfonamide derivatives, the HOMO and LUMO are typically distributed across different parts of the molecule. For example, in some quinoline structures, the HOMO may be localized on one ring system while the LUMO is on another, facilitating intramolecular charge transfer upon excitation. researchgate.netmdpi.com The energy gap helps explain the charge transfer interactions within the molecule. irjweb.com

Table 1: Frontier Molecular Orbital (FMO) Parameters for Representative Quinoline Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |

|---|---|---|---|---|

| TMQ¹ | -6.164 | -2.086 | 4.078 | researchgate.net |

| QBCP² (Isolated) | - | - | 6.53 | semanticscholar.org |

| QBCP² (Embedded) | - | - | 6.43 | semanticscholar.org |

| Quinoline-Carbazole (Q4) | - | - | 3.778 | mdpi.com |

| Sulfonamide-Schiff Base³ | - | - | 0.27 | researchgate.net |

¹4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one ²A 4(1H) quinolinone derivative ³(E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge delocalization, and hyperconjugative interactions. materialsciencejournal.org This method interprets the electronic wavefunction in terms of localized Lewis-type (bond or lone pair) and non-Lewis-type (antibonding or Rydberg) orbitals. materialsciencejournal.org The interactions between filled (donor) and vacant (acceptor) orbitals reveal stabilizing charge transfer events within the molecule. materialsciencejournal.orgnih.gov

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. nih.gov Typically, red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.comresearchgate.net Computational methods, particularly DFT, are employed to calculate NLO properties such as polarizability (α) and first and second hyperpolarizabilities (β and γ). rsc.orgsemanticscholar.org These parameters quantify how the charge distribution of a molecule is distorted by an external electric field.

Quinoline-based compounds are studied for their NLO properties due to their electron-transporting capabilities and potential for intramolecular charge transfer, which can be enhanced by appropriate donor-acceptor substituents. mdpi.com Calculations show that the crystalline environment can significantly enhance NLO behavior compared to an isolated molecule. rsc.orgnih.gov The third-order nonlinear susceptibility (χ³) is a key macroscopic NLO property derived from these calculations, and high values suggest a material's potential for use in advanced optical devices. rsc.orgsemanticscholar.org

Table 2: Calculated NLO Properties for a Representative Quinolinone Derivative (QBCP)

| Property | Isolated Molecule | Embedded Molecule | Source(s) |

|---|---|---|---|

| Dipole Moment (µ) | 5.95 D | 7.33 D | nih.gov |

| Linear Polarizability (α) | 48.06 x 10⁻²⁴ esu | 55.43 x 10⁻²⁴ esu | semanticscholar.org |

| Second Hyperpolarizability (γ) | 12.39 x 10⁻³⁶ esu | 21.05 x 10⁻³⁶ esu | semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govresearchgate.net For quinoline-sulfonamide derivatives, QSAR studies are instrumental in designing new compounds with enhanced therapeutic properties, such as antiglaucoma agents or enzyme inhibitors. nih.govmdpi.com

These studies involve developing mathematical models that relate molecular descriptors (e.g., topological, electronic, or physicochemical properties) to a specific activity. nih.gov For example, a QSAR study on 8-quinoline-sulfonyl derivatives as carbonic anhydrase inhibitors used the first-order valence connectivity index ((¹)χ(v)) along with indicator parameters to build a predictive model. nih.gov Such models help in understanding the structural features that are crucial for the desired activity and guide the synthesis of more potent and selective compounds. nih.govnih.gov The predictive power of a QSAR model is crucial for the virtual screening and optimization of lead compounds in drug discovery. nih.govresearchgate.net

2D-QSAR Methodologies (e.g., topological indices)

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in predicting the biological and physicochemical properties of chemical compounds. Two-dimensional QSAR (2D-QSAR) utilizes topological indices, which are numerical descriptors derived from the 2D representation of a molecule's structure. These indices quantify aspects of molecular size, shape, and branching.

For sulfonamide derivatives, topological indices are instrumental in forecasting their therapeutic potential, including anticancer activities. mdpi.com These descriptors help in identifying and optimizing new compounds by correlating their structural features with their biological efficacy. mdpi.com Different types of topological indices, such as degree-based, distance-based, and eigenvalue-based indices, provide valuable information about the molecular structure that influences its activity. researchgate.net

While specific 2D-QSAR studies focused solely on 4-methylquinoline-8-sulfonamide are not extensively documented in the reviewed literature, the general applicability of these methods to sulfonamides is well-established. For instance, studies on various antiviral and anticancer drugs have demonstrated a strong correlation between their physicochemical properties and topological indices. nih.gov These models are often developed using multiple linear regression (MLR) analysis to establish a mathematical relationship between the topological descriptors and the observed biological activity, such as the half-maximal inhibitory concentration (IC50). nih.gov

Table 1: Examples of Topological Indices Used in QSAR Studies

| Topological Index | Description |

| First Zagreb Index (M1) | Calculated based on the sum of the squares of the degrees of the vertices in the molecular graph. |

| Second Zagreb Index (M2) | Calculated based on the sum of the products of the degrees of adjacent vertices. |

| Harmonic Index (H) | Derived from the sum of the reciprocals of the sums of the degrees of adjacent vertices. |

| Symmetric Division Deg (SDD) Index | Measures the degree of symmetry in a graph and is calculated from the degrees of adjacent vertices. researchgate.net |

Predictive Modeling for Biological Activity

Predictive modeling for biological activity is a primary goal of QSAR studies. By establishing a statistically significant relationship between molecular descriptors (from 2D or 3D QSAR) and biological activity, these models can be used to screen virtual libraries of compounds and prioritize them for synthesis and experimental testing. mdpi.com

In the context of sulfonamides, predictive models have been developed to forecast their anticancer properties. mdpi.com These models can identify key structural attributes and physicochemical properties that contribute to the efficacy of the compounds. mdpi.com For example, research on sulfonamide derivatives as inhibitors of BRD4, a target in acute myeloid leukemia, has utilized 3D-QSAR models to design novel inhibitors with enhanced potency. nih.gov The robustness and reliability of these predictive models are assessed through internal and external validation techniques. nih.gov While direct predictive models for the singular compound this compound were not found, the successful application of these methods to its derivatives and the broader sulfonamide class underscores their potential for guiding the development of new therapeutic agents. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and dynamics simulations are powerful computational tools used to investigate the interactions between a small molecule (ligand) and a biological macromolecule (protein). These techniques are instrumental in understanding the binding mechanisms of potential drug candidates like this compound derivatives.

Protein-Ligand Interaction Profiling (e.g., binding affinities, hydrogen bonding, hydrophobic interactions, LigPlot analysis)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This analysis provides insights into the binding affinity, which is often expressed as a docking score or binding energy. For quinoline-8-sulfonamide (B86410) derivatives designed as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, molecular docking studies have been performed. mdpi.com These studies identified derivatives with favorable binding affinities, with some showing values comparable to or better than reference ligands. mdpi.com

The stability of the protein-ligand complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For instance, docking studies of quinoline derivatives with HIV reverse transcriptase have revealed key hydrogen bond interactions with amino acid residues like LYS101 and hydrophobic interactions with TRP229. nih.gov LigPlot analysis is a common tool used to generate 2D diagrams that visualize these intricate interactions between the ligand and the amino acid residues in the protein's binding pocket.

Table 2: Molecular Docking Results for Quinoline-8-sulfonamide Derivatives against PKM2 (PDB ID: 4G1N)

| Compound | Docking Score (∆G, kcal/mol) |

| Reference Ligand 1 | -10.68 |

| Derivative 9a | -10.72 |

| Derivative 9b | -10.45 |

| Derivative 9c | -10.33 |

| Derivative 9d | -10.58 |

| Derivative 9e | -10.61 |

| Data sourced from a study on quinoline-8-sulfonamides as PKM2 inhibitors. mdpi.com |

Conformational Analysis and Binding Mode Predictions (e.g., Monte Carlo conformational search)

Before docking, it is essential to determine the low-energy conformation of the ligand. This is often achieved using computational methods like density functional theory (DFT). mdpi.com For flexible molecules, conformational search algorithms such as the Monte Carlo method can be employed to explore the potential three-dimensional arrangements of the atoms.

The binding mode describes the specific orientation and conformation of the ligand within the protein's active site. Docking algorithms, such as the Genetic Optimization for Ligand Docking (GOLD) program, use genetic algorithms to explore various binding poses and rank them based on a fitness score. mdpi.com The predicted binding mode provides a structural basis for understanding the ligand's activity and for designing modifications to improve its binding affinity and selectivity. In studies of quinoline-8-sulfonamide derivatives, the docking results have confirmed the potential for these compounds to form stable complexes with their target proteins. mdpi.comresearchgate.net

Molecular Dynamics Simulation for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, offering insights into its stability and conformational changes under physiological conditions. researchgate.netnih.gov Following molecular docking, the most promising ligand-protein complexes are often subjected to MD simulations.

These simulations can confirm the stability of the binding predicted by docking and analyze the fluctuations of the ligand and protein atoms. nih.govdoi.org For quinoline-sulfonamide derivatives targeting proteins like EGFR and PKM2, MD simulations have been used to validate the stability of the docked complexes. mdpi.comnih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from the simulation trajectory to assess the stability of the complex and the flexibility of different protein regions. doi.org These simulations have shown that quinoline-sulfonamide derivatives can form stable and lasting interactions with their target proteins. researchgate.netnih.gov

Cheminformatics and Virtual Screening Applications for Lead Discovery

Cheminformatics and virtual screening are powerful computational tools that accelerate the discovery of new lead compounds in drug development. nih.gov These techniques allow for the rapid and cost-effective evaluation of large chemical libraries to identify molecules with a high probability of binding to a specific biological target. springernature.comresearchgate.net For scaffolds like quinoline-8-sulfonamide, which have been identified as promising modulators of therapeutic targets such as the M2 isoform of pyruvate kinase (PKM2) and carbonic anhydrases, these computational methods are invaluable. mdpi.comnih.govutrgv.edu Virtual screening can be broadly categorized into structure-based and ligand-based approaches. nih.gov Structure-based methods utilize the three-dimensional (3D) structure of the target protein to dock and score potential ligands, while ligand-based methods rely on the properties of known active compounds to find novel molecules with similar characteristics. nih.govutrgv.edu The application of these methods to the this compound framework allows researchers to prioritize a manageable number of derivatives for synthesis and biological testing, significantly streamlining the lead discovery process. researchgate.net

A key strategy in modern drug discovery is the design of computational libraries centered around a promising chemical scaffold. nih.gov Molecular hybridization, which combines pharmacophoric elements from different bioactive compounds, is one such innovative approach. researchgate.net For this compound, computational libraries are designed by creating a diverse set of virtual derivatives through systematic modification at various positions on the molecule.

This strategy involves introducing a variety of substituents to explore the structure-activity relationship (SAR) and optimize physicochemical properties. For instance, libraries can be generated by varying the substituents on the quinoline ring or the sulfonamide nitrogen. nih.govresearchgate.net This allows for the exploration of how changes in hydrophilicity, lipophilicity, and steric bulk affect the molecule's potential biological activity and pharmacokinetic profile. researchgate.net The goal is to create a focused library of compounds with a wide range of physicochemical properties for further in silico screening. nih.gov

Table 1: Illustrative Strategy for Computational Library Design based on the this compound Scaffold

| Scaffold Position | R-Group (Example Substituents) | Desired Property Modulation |

| Quinoline Ring | Halogens (F, Cl, Br), Methoxy (-OCH₃), Cyano (-CN) | Electronic effects, Lipophilicity, Metabolic stability |

| Sulfonamide (N) | Alkyl chains, Phenyl rings, Heterocyclic rings | Hydrogen bonding capacity, Solubility, Target interaction |

| Methyl Group (C4) | Ethyl, Propyl, Cyclopropyl | Steric bulk, Hydrophobicity |

This table illustrates a conceptual approach to library design. The choice of R-groups is based on common medicinal chemistry strategies for exploring chemical space. nih.govresearchgate.net

Pharmacophore modeling is a cornerstone of ligand-based virtual screening. nih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. nih.gov

The process begins with the generation of a pharmacophore model. This can be derived from the 3D structure of the target protein complexed with a known active ligand or from a set of known active molecules if no protein structure is available. nih.gov For the quinoline-sulfonamide class, a model could be built based on the interactions observed in the crystal structure of a target like PKM2 with an inhibitor. mdpi.com

Once validated, this pharmacophore model is used as a 3D query to rapidly screen large virtual databases or custom-designed computational libraries of this compound derivatives. nih.gov Molecules from the library that successfully match the spatial and chemical features of the pharmacophore are identified as "hits." These hits are considered to have a higher probability of being active and are prioritized for more computationally intensive studies like molecular docking or for direct experimental validation. nih.gov For example, a pharmacophore hypothesis designated DHHRR, consisting of one hydrogen bond donor, two hydrophobic groups, and two aromatic rings, has been successfully used to mine databases for novel inhibitors. nih.gov

In addition to identifying potential biological activity, computational methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov Predicting these properties early in the discovery process helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetics. mdpi.com For this compound and its derivatives, various molecular descriptors and predictive models are employed. nih.gov

Key physicochemical properties that influence ADME include molecular weight (MW), lipophilicity (often expressed as logP), topological polar surface area (TPSA), and the count of hydrogen bond donors and acceptors. nih.govnih.gov These properties can be calculated for virtual compounds to assess their "drug-likeness." For example, the BOILED-Egg model is a widely used predictive tool that plots TPSA versus logP to qualitatively predict gastrointestinal absorption and brain penetration. nih.govresearchgate.net

Below is a table of computationally predicted properties for the parent compound, this compound.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in ADME | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂S | Basic structural information | uni.lu |

| Molecular Weight | 222.26 g/mol | Influences diffusion and absorption | bldpharm.com |

| XlogP | 1.3 | Measures lipophilicity, affects membrane permeability and solubility | uni.lu |

| Topological Polar Surface Area (TPSA) | 69.8 Ų | Correlates with passive molecular transport through membranes | uni.lu |

| Hydrogen Bond Donor Count | 1 | Influences solubility and receptor binding | uni.lu |

| Hydrogen Bond Acceptor Count | 4 | Influences solubility and receptor binding | uni.lu |

| Rotatable Bond Count | 1 | Relates to conformational flexibility and binding entropy | uni.lu |

These values are computationally predicted and serve as an initial assessment of the compound's pharmacokinetic potential.

Investigation of Biological Activity and Molecular Mechanisms of 4 Methylquinoline 8 Sulfonamide

Enzyme Modulation and Inhibition Mechanisms

The sulfonamide group is a well-established zinc-binding group (ZBG) that can coordinate with the zinc ion in the active site of carbonic anhydrase (CA) enzymes, leading to their inhibition. researchgate.net This mechanism is central to the activity of many CA inhibitors. Derivatives of the quinoline-8-sulfonamide (B86410) scaffold have been investigated for their potential to inhibit various CA isoforms, particularly those associated with cancer, such as the transmembrane isoforms hCA IX and hCA XII. These isoforms are crucial for tumor growth and proliferation, as they regulate pH in the hypoxic tumor microenvironment. researchgate.net

The primary mechanism of inhibition involves the deprotonated sulfonamide nitrogen and one of the oxygen atoms binding to the Zn(II) ion in the enzyme's active site, while the quinoline (B57606) moiety can form further interactions with amino acid residues in the active site cavity, enhancing binding affinity and selectivity.

While extensive data on 4-methylquinoline-8-sulfonamide itself is limited, research on the parent scaffold, quinoline-8-sulfonamide, shows a potent inhibitory constant (Ki) of 32 nM against a human CA isoform. bindingdb.org Furthermore, related sulfonamide derivatives have demonstrated high potency and selectivity, particularly for the cancer-related isoforms. For instance, a derivative was identified as a highly potent inhibitor of hCA XII with a Ki value of 0.56 nM, highlighting the potential of this chemical class to target specific cancer-associated CAs. researchgate.net

| Compound/Class | Target Isoform | Inhibition Constant (Ki) |

| Quinoline-8-sulfonamide | hCA | 32 nM bindingdb.org |

| Related Sulfonamide Derivative | hCA XII | 0.56 nM researchgate.net |

Pyruvate (B1213749) kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a critical role in regulating cancer metabolism. sci-hub.seresearchgate.net Unlike other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. Inhibition of PKM2 activity can redirect glycolytic intermediates into biosynthetic pathways, supporting rapid cell proliferation. sci-hub.se The quinoline-8-sulfonamide scaffold is a known modulator of PKM2 activity. sci-hub.seresearchgate.net

Derivatives of quinoline-8-sulfonamide have been developed as both activators and inhibitors of PKM2, demonstrating that small structural modifications can significantly alter the mode of interaction with the enzyme. sci-hub.se In one study, a novel quinoline-8-sulfonamide derivative was shown to reduce intracellular pyruvate levels in A549 lung cancer cells by approximately 50%, indicating a significant impact on cancer cell metabolism. researchgate.net This modulation of PKM2 activity was correlated with a high anti-proliferative effect and cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net The ability of these compounds to exhibit greater cytotoxicity in cancer cells compared to normal cells suggests a degree of selectivity in their action. researchgate.net

| Derivative | Cell Line | Activity | Measurement (GI₅₀) |

| Quinoline-8-sulfonamide Derivative 9a | C32 (Amelanotic melanoma) | Cytotoxicity | 0.520 mM researchgate.net |

| Quinoline-8-sulfonamide Derivative 9a | COLO829 (Melanoma) | Cytotoxicity | 0.376 mM researchgate.net |

| Quinoline-8-sulfonamide Derivative 9a | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 0.609 mM researchgate.net |

| Quinoline-8-sulfonamide Derivative 9a | U87-MG (Glioblastoma) | Cytotoxicity | 0.756 mM researchgate.net |

| Quinoline-8-sulfonamide Derivative 9a | A549 (Lung Cancer) | Cytotoxicity | 0.496 mM researchgate.net |

Derivatives of quinoline-8-sulfonamide have been identified as potent dual inhibitors of key neurotransmitter-degrading enzymes: monoamine oxidases (MAO-A and MAO-B) and cholinesterases (Acetylcholinesterase, AChE, and Butyrylcholinesterase, BChE). researchgate.netresearchgate.net The inhibition of these enzymes is a critical therapeutic strategy for neurodegenerative conditions like Alzheimer's disease. researchgate.net